Visudyne

Übersicht

Beschreibung

Visudyne, marketed under the trade name this compound, is a benzoporphyrin derivative used primarily as a photosensitizer in photodynamic therapy. It is particularly effective in treating conditions such as age-related macular degeneration, pathological myopia, and ocular histoplasmosis . This compound accumulates in abnormal blood vessels and, when activated by nonthermal red light, produces reactive oxygen species that cause local damage and blockage of these vessels .

Vorbereitungsmethoden

Visudyne is synthesized through a series of chemical reactions involving porphyrin derivatives. The synthetic route typically involves the preparation of hexasubstituted dipyrrins, which are then converted into the final benzoporphyrin derivative . The reaction conditions often include dehydroiodination to create sensitive vinyl groups at the final stage . Industrial production methods focus on optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Visudyne undergoes various chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, although these are less common in its therapeutic use.

Substitution: This compound can participate in substitution reactions, particularly in the modification of its peripheral substituents.

Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents for specific modifications. The major products formed from these reactions are typically reactive oxygen species and modified porphyrin derivatives .

Wissenschaftliche Forschungsanwendungen

Visudyne Applications in治疗眼科疾病

This compound (verteporfin for injection) is a photoenhancer drug used in photodynamic therapy to treat specific eye conditions . It is indicated for treating patients with predominantly classic subfoveal choroidal neovascularization (CNV) caused by age-related macular degeneration (AMD), pathologic myopia, or presumed ocular histoplasmosis . However, there is insufficient evidence to support the use of this compound for treating predominantly occult subfoveal CNV .

Clinical Trial Outcomes

Clinical trials have demonstrated the effectiveness of this compound in treating subfoveal CNV lesions, particularly those caused by AMD .

- Verteporfin vs. Placebo: A study comparing verteporfin to placebo found that 53% of verteporfin-treated patients lost fewer than 15 letters in visual acuity at the 24-month examination, compared to 38% of placebo-treated patients (P<.001) .

- Predominantly Classic Lesions: In subgroup analyses for predominantly classic lesions, 59% of verteporfin-treated patients lost fewer than 15 letters at the 24-month examination, compared to 31% of placebo-treated patients (P<.001) .

- Minimally Classic Lesions: For minimally classic lesions, no statistically significant differences in visual acuity were noted .

- Vascular Leakage: 51% of this compound patients had no vascular leakage, compared to 29% of patients on placebo . Disease progression was observed in 23% of this compound patients, compared to 54% in the placebo group .

- Treatment Frequency: The average number of this compound treatments per year after wet AMD diagnosis was 3.5 in year 1, 2.4 in year 2, and 1.3 in year 3 .

Study Design

The trials were designed as multicenter, double-masked, placebo-controlled, randomized clinical trials . The primary outcome measured was the proportion of eyes with fewer than 15 letters of visual acuity loss at the month 24 examination . Follow-up examinations occurred every three months, with Photograph Reading Center evaluations at months 18 and 24 . During the second year, the same regimen (verteporfin or placebo) was used if angiography showed fluorescein leakage from CNV .

Combination Therapies

This compound has also been studied in combination with anti-VEGF injections . Combining verteporfin photodynamic therapy (vPDT) with anti-VEGF injections theoretically could decrease the need for indefinite intravitreal anti-VEGF injections while maintaining visual acuity gains . The Lucentis Utilizing this compound (LUV) study was designed to determine the threshold-dose fluence of vPDT when used with ranibizumab, an anti-VEGF therapy .

Verteporfin and Human Serum Albumin (HSA)

Research has been conducted to understand the in-vitro release of verteporfin from this compound liposomal formulations and its interaction with human serum albumin (HSA) .

- Binding Interaction: Verteporfin can form a verteporfin-HSA complex via an exothermic process involving hydrophobic interactions, with a binding molar ratio of approximately 1:1 .

- Drug Release: When the verteporfin:HSA ratio is 1:1 or above, more than 90% of the active pharmaceutical ingredient (API) is released within 10 minutes .

Additional Information

Wirkmechanismus

Visudyne exerts its effects through a photodynamic mechanism. When administered intravenously, it accumulates in abnormal blood vessels. Upon activation by nonthermal red light (wavelength of 689 nm) in the presence of oxygen, verteporfin produces highly reactive singlet oxygen and other reactive oxygen species . These reactive species cause local damage to the endothelium, leading to the formation of thrombus and selective vascular occlusion . This mechanism is particularly effective in treating ocular vascular disorders and certain types of tumors .

Vergleich Mit ähnlichen Verbindungen

Visudyne is often compared with other photosensitizers such as protoporphyrin IX and chlorin e6. While all these compounds are used in photodynamic therapy, verteporfin is unique due to its specific activation wavelength and its ability to selectively accumulate in abnormal blood vessels . Other similar compounds include:

Protoporphyrin IX: Used in photodynamic therapy but differs in its peripheral substituents and binding localization.

Chlorin e6: Another photosensitizer with different activation properties and applications.

Photofrin II: Commonly used in cancer therapy, but with a different molecular structure and activation mechanism.

This compound’s unique properties make it particularly effective in treating ocular conditions and certain cancers, setting it apart from other photosensitizers.

Biologische Aktivität

Visudyne, a formulation of verteporfin, is primarily used in photodynamic therapy (PDT) for treating conditions such as age-related macular degeneration (AMD) and choroidal neovascularization (CNV). This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

This compound is administered intravenously and is encapsulated in liposomes. Upon administration, verteporfin is transported in plasma primarily by lipoproteins. The drug accumulates preferentially in neovascular tissues, where it is activated by nonthermal red light, leading to the generation of reactive oxygen species (ROS) that damage the neovascular endothelium.

Table 1: Key Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₄₂N₄O₈ |

| Molecular Weight | ~718.8 g/mol |

| Plasma Protein Binding | Primarily to lipoproteins |

| Elimination Half-Life | Approximately 5 hours |

The activation of verteporfin results in local vascular occlusion through mechanisms involving platelet aggregation and clot formation mediated by procoagulant factors released from damaged endothelial cells .

2. In Vitro Studies

Recent studies have focused on the in vitro release kinetics of verteporfin from this compound formulations. A study developed an in vitro method to quantify drug release under conditions mimicking human serum . The results indicated that:

- Binding Dynamics : The binding ratio between verteporfin and human serum albumin (HSA) is approximately 1:1.

- Release Profiles : Higher concentrations of HSA lead to increased release rates of verteporfin, achieving over 90% release within 10 minutes at optimal ratios.

Table 2: Thermodynamic Parameters for Verteporfin-HSA Binding

| Parameter | Value |

|---|---|

| Enthalpy Change () | 190.51 kJ/mol |

| Free Energy Change () | -40.10 kJ/mol (at 300 K) |

| Entropy Change () | 768.71 J/mol K |

These findings suggest that the binding of verteporfin to HSA is a spontaneous process characterized by favorable thermodynamic parameters .

3. Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating AMD and other conditions associated with CNV. A notable study reported outcomes from two randomized trials involving patients with subfoveal CNV due to AMD:

- Primary Outcome : At the 24-month follow-up, 53% of verteporfin-treated patients experienced less than a 15-letter loss in visual acuity compared to 38% in the placebo group (P<0.001) .

- Subgroup Analysis : For predominantly classic lesions, a significant improvement was observed, with 59% of treated patients maintaining visual acuity compared to only 31% in the placebo group.

Table 3: Visual Acuity Outcomes at Month 24

| Group | Patients (%) with <15 Letters Loss |

|---|---|

| Verteporfin | 53% |

| Placebo | 38% |

Moreover, adverse effects were minimal, with few reports of photosensitivity reactions or injection site complications during follow-up evaluations .

4. Safety Profile

The safety profile of this compound has been evaluated through various studies. Common side effects include:

- Photosensitivity Reactions : Occur due to light activation.

- Injection Site Reactions : Generally mild and transient.

Long-term safety data supports the continued use of this compound for eligible patients with minimal adverse effects reported over extended follow-ups .

Eigenschaften

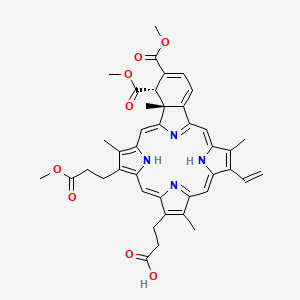

IUPAC Name |

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZALCGQUPRCGW-ZSFNYQMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031353, DTXSID30892511 | |

| Record name | BPD-MA-A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verteporfin C5 isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells. | |

| Record name | Verteporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

129497-78-5, 133513-12-9 | |

| Record name | Verteporfin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129497785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verteporfin C isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verteporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BPD-MA-A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-315555 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU713D62N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Verteporfin in the context of cancer treatment?

A1: Verteporfin, independent of light activation, can disrupt the interaction between Yes-associated protein 1 (YAP1) and TEA domain transcription factors (TEAD) [, , , ]. This interaction is essential for the transcriptional activation of target genes downstream of YAP1, a key regulator of cell proliferation and survival often overexpressed in cancer.

Q2: How does Verteporfin affect YAP1 protein levels?

A2: Verteporfin treatment leads to a decrease in both cytoplasmic and nuclear YAP1 levels. This effect is attributed to lysosome-dependent degradation of the YAP1 protein [].

Q3: What are the downstream consequences of Verteporfin-mediated YAP1 inhibition in cancer cells?

A3: Inhibiting YAP1 with Verteporfin has been shown to decrease the expression of YAP1 target genes []. This, in turn, leads to several anti-cancer effects including decreased cell proliferation, induction of apoptosis, suppression of migration and invasion, and impairment of cancer stem cell characteristics like melanosphere formation and ALDH+ cell populations [, , , , , ].

Q4: Does Verteporfin impact other signaling pathways in cancer cells?

A4: Research suggests that Verteporfin can influence additional pathways beyond YAP1 inhibition. For instance, in KRAS-mutant lung cancer cells, Verteporfin treatment triggers ER stress, ultimately leading to apoptotic cell death []. This effect appears to be partially independent of YAP1 inhibition, indicating Verteporfin’s potential to target multiple vulnerabilities in cancer cells.

Q5: How does Verteporfin affect the tumor microenvironment?

A5: Verteporfin has been shown to modulate the tumor microenvironment, specifically the immune cell composition []. Studies utilizing flow cytometry and single-cell RNA sequencing revealed that Verteporfin treatment in a cholangiocarcinoma model led to an increased ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages []. Additionally, Verteporfin increased the activation of CD8+ T cells, crucial components of the anti-tumor immune response [, ].

Q6: What is the molecular formula and weight of Verteporfin?

A6: Verteporfin, chemically known as benzoporphyrin derivative monoacid ring A, has the molecular formula C41H42N4O8 and a molecular weight of 718.79 g/mol.

Q7: Has Verteporfin been successfully incorporated into drug delivery systems?

A7: Yes, Verteporfin has been successfully encapsulated within nanostructured lipid carriers (NLC) []. This formulation has shown improved tumor targeting and reduced systemic toxicity in an ovarian cancer model, highlighting the potential of nanoformulations to enhance Verteporfin delivery and therapeutic efficacy.

Q8: Are there other drug delivery systems being explored for Verteporfin?

A8: Beyond NLCs, researchers have explored biodegradable poly(ethylene glycol)-poly(beta-amino ester)-poly(ethylene glycol) (PEG-PBAE-PEG) triblock copolymer micelles for Verteporfin delivery []. These micelles can be engineered to control their morphology, potentially enabling evasion of macrophage uptake and improving tumor targeting.

Q9: What in vitro models have been used to study Verteporfin's anti-cancer activity?

A9: A variety of human cancer cell lines have been used to study Verteporfin's effects. These include uveal melanoma cell lines (e.g., 92.1, Mel 270, Omm 1, Omm 2.3), head and neck squamous cell carcinoma cell lines (both HPV-positive and HPV-negative), and ovarian cancer cell lines, among others [, , ]. Researchers have employed standard assays such as MTS assays for cell viability, flow cytometry for apoptosis analysis, Western blotting for protein expression, and transwell assays for migration and invasion [, , ].

Q10: What in vivo models have been used to evaluate Verteporfin in cancer?

A10: Preclinical studies have utilized various animal models to assess Verteporfin’s anti-cancer efficacy. These include subcutaneous and orthotopic xenograft models in mice bearing human tumor cells, including models of breast cancer, lung cancer, uveal melanoma, and chordoma [, , , , ].

Q11: What have preclinical studies revealed about Verteporfin's efficacy in combination with radiotherapy?

A11: Preclinical data suggest that Verteporfin can enhance the efficacy of radiotherapy. In chordoma models, Verteporfin exhibited both additive and synergistic effects when combined with radiation []. This enhanced radiosensitivity is attributed to Verteporfin’s ability to inhibit DNA damage repair mechanisms and increase the proportion of cells in the G2/M cell cycle phase, a stage where cells are more susceptible to radiation []. Similar radiosensitizing effects have been observed in models of lung and breast cancer metastatic to the spine [].

Q12: Have any resistance mechanisms to Verteporfin been identified?

A12: Research on Verteporfin resistance is ongoing. One study identified SOX4, a downstream target of TGFβ signaling, as a potential mediator of Verteporfin resistance in breast cancer cells []. Cells with elevated SOX4 expression showed increased resistance to Verteporfin, suggesting that targeting both SOX4 and YAP1 might be a promising strategy to overcome resistance [].

Q13: What strategies are being investigated to improve Verteporfin delivery to tumors?

A13: Two main strategies have been explored to enhance Verteporfin delivery:

- Nanoparticle Encapsulation: Encapsulating Verteporfin within nanocarriers, such as NLCs, improves drug solubility, prolongs circulation time, and enhances tumor accumulation, ultimately leading to better therapeutic efficacy and reduced systemic toxicity [].

- Micelle Formation: Biodegradable PEG-PBAE-PEG triblock copolymer micelles have been investigated for their ability to encapsulate and release Verteporfin in a pH-dependent manner []. Modifying the micelle morphology, specifically creating high-aspect-ratio filamentous micelles, has demonstrated reduced uptake by macrophages, suggesting improved tumor targeting capabilities [].

Q14: What is the historical context of Verteporfin in medicine?

A14: Verteporfin was initially developed and received FDA approval for the treatment of age-related macular degeneration (AMD), particularly for neovascular AMD [, ]. Its use in photodynamic therapy (PDT) for AMD demonstrated the ability to slow vision loss in patients with predominantly classic subfoveal choroidal neovascularization [, , ].

Q15: How has the focus of Verteporfin research evolved?

A15: While initially focused on its application in ophthalmology, research on Verteporfin has expanded to explore its potential as an anti-cancer agent [, , , , , , , , , , , , , , , ]. This shift is driven by its ability to inhibit YAP1, a promising target in oncology. Preclinical studies have shown encouraging results, prompting further investigation into its application in various cancer types.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.